molecular formula C14H5Br2FN2S3 B1493566 4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B1493566
M. Wt: 476.2 g/mol
InChI Key: NRHPNDCWHKYKEJ-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of bromine, fluorine, and thiophene groups attached to a benzothiadiazole core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. One common method includes the bromination of thiophene derivatives followed by coupling reactions with benzothiadiazole. The reaction conditions often require the use of catalysts such as palladium and solvents like dimethylformamide (DMF) to facilitate the coupling process. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, industrial production may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzothiadiazole core.

    Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted benzothiadiazoles, sulfoxides, sulfones, and extended conjugated systems, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of organic photovoltaic cells and other electronic devices.

Mechanism of Action

The mechanism by which 4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include electron transfer processes and the modulation of redox states.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole
  • 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
  • 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde

Uniqueness

Compared to similar compounds, 4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole stands out due to the presence of the fluorine atom, which significantly alters its electronic properties. This modification enhances its stability and makes it more suitable for specific applications, such as in organic electronics and fluorescent probes.

Properties

Molecular Formula

C14H5Br2FN2S3

Molecular Weight

476.2 g/mol

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C14H5Br2FN2S3/c15-10-3-1-8(20-10)6-5-7(17)12(9-2-4-11(16)21-9)14-13(6)18-22-19-14/h1-5H

InChI Key

NRHPNDCWHKYKEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=C(C3=NSN=C23)C4=CC=C(S4)Br)F

Origin of Product

United States

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